molecular formula C13H17NO2 B13534835 Methyl 4-(1-aminocyclopentyl)benzoate

Methyl 4-(1-aminocyclopentyl)benzoate

Cat. No.: B13534835
M. Wt: 219.28 g/mol
InChI Key: YCUNKICWMBAPFN-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminocyclopentyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester group attached to a cyclopentyl ring, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-aminocyclopentyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(1-aminocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminocyclopentyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of concentrated acids or bases, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates, depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-aminocyclopentyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminocyclopentyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate ester group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the cyclopentyl and amino groups, making it less versatile in terms of chemical reactivity.

    Ethyl 4-(1-aminocyclopentyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.

    4-(1-aminocyclopentyl)benzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.

Uniqueness

Methyl 4-(1-aminocyclopentyl)benzoate is unique due to the presence of both the cyclopentyl ring and the amino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 4-(1-aminocyclopentyl)benzoate

InChI

InChI=1S/C13H17NO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9,14H2,1H3

InChI Key

YCUNKICWMBAPFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

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